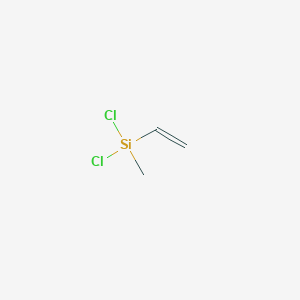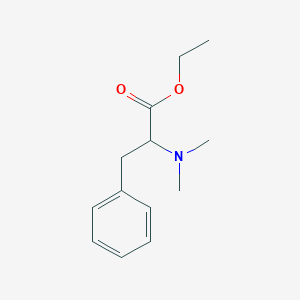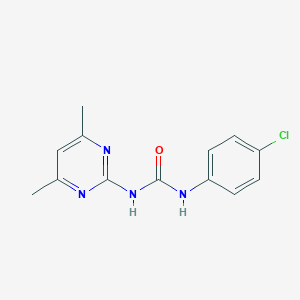
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)-, also known as Chlorpropham, is a herbicide that is widely used in agriculture to control the growth of weeds. It is a white crystalline solid that is slightly soluble in water. The chemical formula of Chlorpropham is C10H12ClN3O, and its molecular weight is 219.68 g/mol. Chlorpropham was first introduced in the 1950s, and since then, it has been used extensively in the agricultural industry.
作用机制
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- inhibits the growth of the weed's roots by interfering with the cell division process. It disrupts the formation of microtubules, which are essential for cell division. As a result, the root growth is stunted, and the plant eventually dies.
生化和生理效应
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- has been shown to have some biochemical and physiological effects on plants. It can affect the activity of certain enzymes, such as peroxidase and polyphenol oxidase. It can also interfere with the synthesis of certain proteins, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which is involved in photosynthesis.
实验室实验的优点和局限性
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- is widely used in laboratory experiments to study the effects of herbicides on plant growth. It is relatively inexpensive and readily available. However, one of the limitations of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- is that it can have non-specific effects on plant growth, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)-. One area of interest is the development of new herbicides that are more effective and have fewer side effects. Another area of research is the study of the environmental impact of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- and other herbicides. Finally, there is a need for further research on the biochemical and physiological effects of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- on plants, as well as its potential effects on human health.
合成方法
The synthesis of Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with p-chlorophenyl isocyanate in the presence of a catalyst. The reaction takes place in an organic solvent, such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.
科学研究应用
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds, including annual grasses and broadleaf weeds. Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- works by inhibiting the growth of the weed's roots, which eventually leads to the death of the plant. It is used in a variety of crops, including potatoes, carrots, onions, and sugar beets.
属性
CAS 编号 |
16018-61-4 |
|---|---|
产品名称 |
Urea, 1-(p-chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- |
分子式 |
C13H13ClN4O |
分子量 |
276.72 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C13H13ClN4O/c1-8-7-9(2)16-12(15-8)18-13(19)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H2,15,16,17,18,19) |
InChI 键 |
OAAPSDLSJPQFTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C |
规范 SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C |
其他 CAS 编号 |
16018-61-4 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



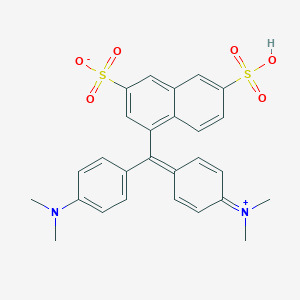
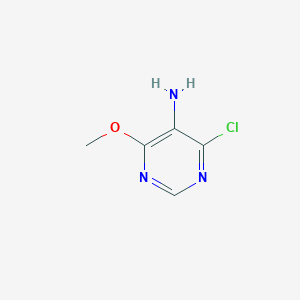
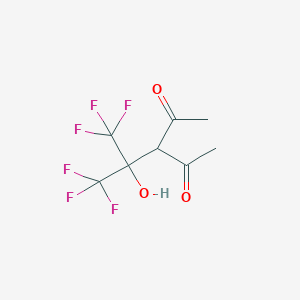
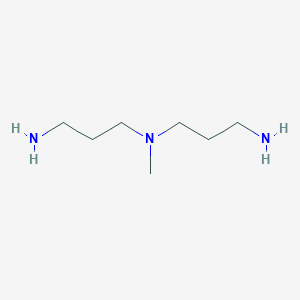
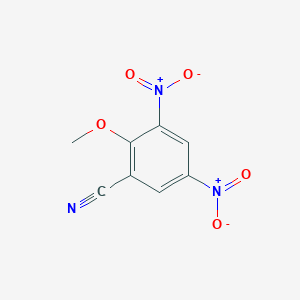
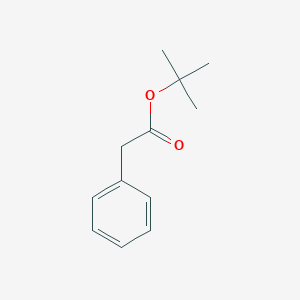
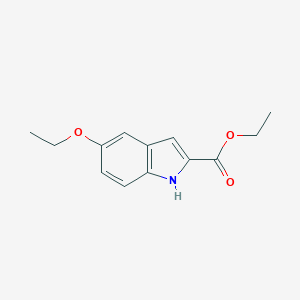
![Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B90880.png)
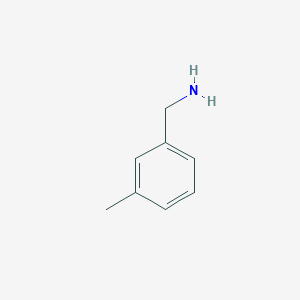
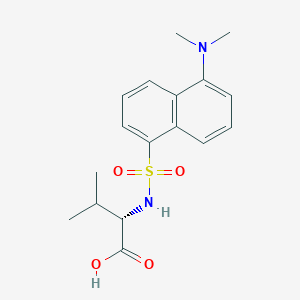
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
